molecular formula C17H26N4O4S B2679732 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide CAS No. 2034579-81-0

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B2679732
CAS No.: 2034579-81-0
M. Wt: 382.48
InChI Key: CVVIYZZEPYRFIW-SHTZXODSSA-N
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Description

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide is a synthetic organic compound with the CAS Number 2034579-81-0 and a molecular formula of C17H26N4O4S . It has a molecular weight of 382.5 g/mol . The compound features a stereochemically defined (1r,4r)-cyclohexyl core linked to a pyrazine ring via an ether bond and to a methanesulfonyl-substituted piperidine via a carboxamide group. This structure class shares features with inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), a lysosomal enzyme that degrades bioactive lipid mediators like palmitoylethanolamide (PEA) . Inhibiting NAAA is a promising approach in pharmacological research to elevate endogenous PEA levels, which may help manage inflammatory and pain conditions . Consequently, this compound is of significant interest for biochemical and pharmacological research, particularly for scientists investigating new molecular entities for modulating inflammatory pathways through non-covalent, target-specific mechanisms. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyrazin-2-yloxycyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-26(23,24)21-10-6-13(7-11-21)17(22)20-14-2-4-15(5-3-14)25-16-12-18-8-9-19-16/h8-9,12-15H,2-7,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVIYZZEPYRFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves several steps. The key synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclohexyl group: This step involves the addition of a cyclohexyl group to the piperidine ring, typically through a substitution reaction.

    Attachment of the pyrazin-2-yloxy moiety: This is done through an etherification reaction, where the pyrazin-2-yloxy group is attached to the cyclohexyl group.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions .

Scientific Research Applications

1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and chemicals, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds to these targets and modulates their activity. The pathways involved can vary depending on the specific application, but generally, the compound’s unique structure allows it to interact with multiple targets, leading to a range of biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically relevant molecules. Key analogues include:

Compound Name Structural Difference Key Properties
1-Acetyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide Methanesulfonyl replaced with acetyl group Reduced electron-withdrawing effects; potentially lower metabolic stability
3,5-Dimethyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]-1H-pyrazole-4-sulfonamide Piperidine replaced with pyrazole; sulfonamide instead of carboxamide Enhanced acidity (sulfonamide pKa ~10 vs. carboxamide pKa ~15); altered selectivity
N-(4-Methylcyclohexyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Pyrazine replaced with pyrimidine; cyclohexyl substituent modified Increased lipophilicity; potential for improved CNS penetration

Patent Landscape

European patents () highlight the therapeutic relevance of cyclohexyl-piperidine derivatives, particularly in neurological and inflammatory disorders. For example, 2-(((1R,4R)-4-((4-chlorophenyl)(phenyl)carbamoyloxy)methyl)cyclohexyl)methoxy)acetic acid () shares a cyclohexyl carbamate motif, underscoring the scaffold’s versatility in drug design.

Biological Activity

1-Methanesulfonyl-N-[(1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl]piperidine-4-carboxamide, with the CAS number 2034579-81-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H26N4O4SC_{17}H_{26}N_{4}O_{4}S, with a molecular weight of 382.5 g/mol. The structure features a piperidine ring substituted with a methanesulfonyl group and a pyrazinyl ether, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key pathways involved in cancer cell proliferation, including BRAF(V600E) and EGFR signaling pathways .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antibacterial and antifungal activities, which could be relevant for treating infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Activity Compound IC50 (μM) Remarks
AntitumorPyrazole derivatives7.9 - 92Effective against various cancer cell lines .
Anti-inflammatoryBenzoylpiperidine derivatives< 10Selective inhibition of MAGL and other ECS enzymes .
AntimicrobialIsoxazole pyrazole carboxylatesVariesNotable antifungal activity against several fungi .

Case Studies

  • Antitumor Efficacy in Breast Cancer : A study evaluated the cytotoxic effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant antitumor activity with certain derivatives showing enhanced effects when combined with doxorubicin, suggesting potential for combination therapy in resistant cancer subtypes .
  • Synergistic Effects : Research highlighted the synergistic effects of pyrazole compounds when used alongside traditional chemotherapeutics. This approach may improve treatment outcomes while minimizing adverse effects .

Future Directions

Given the promising biological activities observed in related compounds, further research is warranted to explore the following:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity will be crucial for optimizing efficacy.
  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be necessary to validate preclinical findings.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying the observed activities can provide insights into potential therapeutic applications.

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